


# Thiocyclam Hydrogen Oxalate: A Toxicological Profile for the Researcher

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of **thiocyclam hydrogen oxalate** in mammals, designed for researchers, scientists, and professionals in drug development. This document summarizes key toxicological endpoints, details experimental methodologies where available, and visualizes relevant pathways and workflows.

### **Executive Summary**

**Thiocyclam hydrogen oxalate** is a nereistoxin analogue insecticide.[1] Its mode of action is the blockade of nicotinic acetylcholine receptors (nAChR), leading to paralysis and death in insects.[2] In mammals, it exhibits moderate acute toxicity via oral and dermal routes.[3] The available data from a comprehensive series of toxicological studies indicate that **thiocyclam hydrogen oxalate** is not mutagenic, carcinogenic, or teratogenic in rats, mice, or rabbits.[3] Key toxicological endpoints, including No-Observed-Adverse-Effect Levels (NOAELs), have been established for various exposure durations.

### **Quantitative Toxicological Data**

The following tables summarize the key quantitative toxicological data for **thiocyclam hydrogen oxalate**.

Table 1: Acute Toxicity



| Endpoint              | Species    | Route      | Value            | Reference |
|-----------------------|------------|------------|------------------|-----------|
| LD50                  | Rat        | Oral       | 399 mg/kg bw     | [3]       |
| LD50                  | Rat        | Dermal     | 1000 mg/kg bw    | [3]       |
| LC50 (4h)             | Rat        | Inhalation | >4.5 mg/L        | [3]       |
| Skin Irritation       | Rabbit     | Dermal     | Non-irritating   | [3]       |
| Eye Irritation        | Rabbit     | Dermal     | Non-irritating   | [3]       |
| Skin<br>Sensitization | Guinea Pig | Dermal     | Not a sensitizer | [3]       |

Table 2: Subchronic and Chronic Toxicity

| Study Duration    | Species | Key Effect                                                                 | NOAEL                | Reference |
|-------------------|---------|----------------------------------------------------------------------------|----------------------|-----------|
| Subacute          | Dog     | Increased incidence of vomiting                                            | 20 mg/kg bw/day      | [4]       |
| Chronic (2 years) | Rat     | Hyperplasia/hype<br>rkeratosis of<br>forestomach<br>squamous<br>epithelium | 2 mg/kg bw/day       | [4]       |
| Chronic (2 years) | Dog     | Not specified                                                              | 2.11 mg/kg<br>bw/day | [5]       |

Table 3: Carcinogenicity

| Species | Finding          | Reference |
|---------|------------------|-----------|
| Rat     | Not carcinogenic | [3]       |
| Mouse   | Not carcinogenic | [3]       |



Table 4: Genotoxicity

| Assay Type                               | System                | Finding                                                  | Reference |
|------------------------------------------|-----------------------|----------------------------------------------------------|-----------|
| In vitro and in vivo mutagenicity assays | Not specified         | No mutagenic potential                                   | [3]       |
| Micronucleus Assay                       | Rat bone marrow cells | No increase in micronucleated polychromatic erythrocytes | [6]       |

Table 5: Reproductive and Developmental Toxicity

| Study Type                | Species       | Key Effect                 | NOAEL           | Reference |
|---------------------------|---------------|----------------------------|-----------------|-----------|
| Reproductive<br>Toxicity  | Not specified | Not toxic for reproduction | -               | [3]       |
| Developmental<br>Toxicity | Rabbit        | Not specified              | 10 mg/kg bw/day | [5]       |
| Teratogenicity            | Rat           | Not teratogenic            | -               | [3]       |
| Teratogenicity            | Rabbit        | Not teratogenic            | -               | [3]       |

#### **Experimental Protocols**

Detailed experimental protocols for the key toxicological studies are summarized below based on available information.

#### **Acute Toxicity Studies**

Oral LD50 in Rats: The acute oral toxicity was determined in rats. While the specific
guideline is not cited in the available documents, these studies typically follow OECD
Guideline 401 or 423. Animals are fasted prior to administration of a single dose of the test
substance. Observations for mortality and clinical signs of toxicity are conducted for up to 14
days.



- Dermal LD50 in Rats: The acute dermal toxicity was assessed in rats. These studies
  generally adhere to OECD Guideline 402. The substance is applied to a shaved area of the
  skin, and the site is covered with a porous gauze dressing. Animals are observed for
  mortality and signs of toxicity over a 14-day period.
- Inhalation LC50 in Rats: The acute inhalation toxicity was evaluated in rats, likely following
   OECD Guideline 403. Animals are exposed to the test substance as a vapor or aerosol in an
   inhalation chamber for a specified duration (typically 4 hours). Observations for mortality and
   toxicity are made during and after exposure.
- Skin and Eye Irritation in Rabbits: These studies, generally following OECD Guidelines 404 and 405 respectively, involve applying the test substance to the skin or into the eye of rabbits and observing for signs of irritation over a set period. **Thiocyclam hydrogen oxalate** was found to be non-irritating to both the skin and eyes of rabbits.[3]
- Skin Sensitization in Guinea Pigs: The potential for skin sensitization was evaluated in guinea pigs, likely using a method similar to the Magnusson and Kligman maximization test (OECD Guideline 406). This involves an induction phase to sensitize the animals and a later challenge phase to assess the allergic response. Thiocyclam hydrogen oxalate was not found to be a skin sensitizer.[3]

## Subchronic and Chronic Toxicity / Carcinogenicity Studies

- Subacute Toxicity in Dogs: A subacute study in dogs identified vomiting as the key adverse effect, establishing a NOAEL of 20 mg/kg bw/day.[4] The specific duration and number of animals are not detailed in the available results.
- Chronic Toxicity / Carcinogenicity in Rats: A two-year combined chronic toxicity and carcinogenicity study was conducted in rats.[4] The primary effect observed was hyperplasia and hyperkeratosis of the forestomach squamous epithelium, leading to a NOAEL of 2 mg/kg bw/day.[4] These studies typically involve administering the test substance to groups of animals in their diet or by gavage for the majority of their lifespan. Detailed observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, and extensive histopathological examination of tissues.



 Chronic Toxicity in Dogs: A two-year chronic toxicity study in dogs established a NOAEL of 2.11 mg/kg bw/day.[5] The specific findings leading to this NOAEL are not detailed in the available summary.

#### **Genotoxicity Assays**

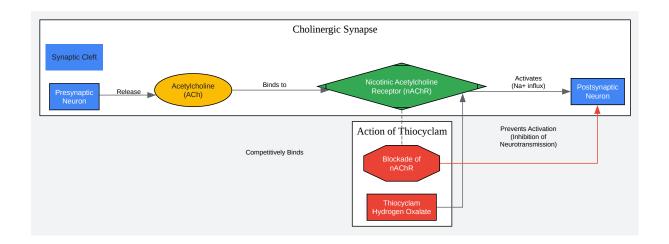
- In Vitro and In Vivo Assays: A battery of genotoxicity tests was conducted, all of which were
  negative, indicating no mutagenic potential for thiocyclam hydrogen oxalate.[3] This
  battery typically includes an Ames test for bacterial reverse mutation, an in vitro mammalian
  cell chromosome aberration test, and an in vivo micronucleus test in rodents.
- In Vivo Micronucleus Assay in Rats: In a specific in vivo study, thiocyclam did not cause an increase in the incidence of micronucleated polychromatic erythrocytes in rat bone marrow cells, confirming its lack of clastogenic or aneugenic activity in this system.[6]

#### **Reproductive and Developmental Toxicity Studies**

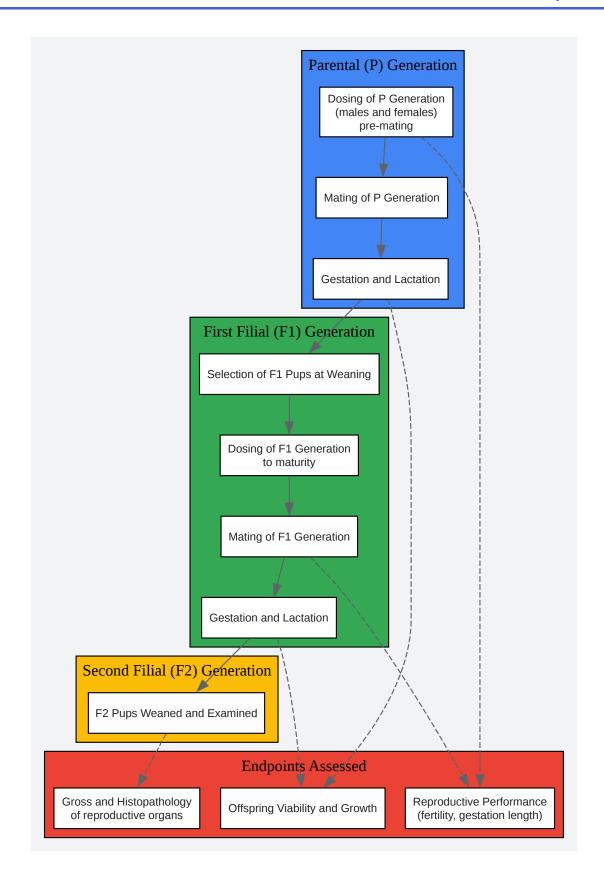
- Reproductive Toxicity: Studies have indicated that thiocyclam hydrogen oxalate is not toxic
  to reproduction.[3] A standard two-generation reproductive toxicity study (often following
  OECD Guideline 416) would involve exposure of parent animals before mating and
  throughout gestation and lactation, with the offspring also being exposed and assessed for
  reproductive competence.
- Developmental Toxicity in Rabbits: A developmental toxicity study in rabbits established a
  NOAEL of 10 mg/kg bw/day.[5] Such studies (typically following OECD Guideline 414)
  involve administering the test substance to pregnant females during the period of
  organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined
  for any external, visceral, or skeletal abnormalities. The results indicated that thiocyclam
  hydrogen oxalate is not teratogenic in rabbits.[3]
- Teratogenicity in Rats: Similar to the rabbit study, a developmental toxicity study in rats found no evidence of teratogenicity.[3]

#### **Mechanism of Action and Signaling Pathways**

**Thiocyclam hydrogen oxalate** acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][2] In mammals, it exhibits a dualistic




#### Foundational & Exploratory


Check Availability & Pricing

effect, acting as an agonist at low concentrations and an antagonist at higher concentrations.[1] The primary toxicological effect is mediated through the blockade of neurotransmission at cholinergic synapses.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rhabdomyolysis and acute kidney injury associated with thiocyclam hydrogen oxalate (Evisect) poisoning PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocyclam oxalate (Ref: SAN 1551) [sitem.herts.ac.uk]
- 3. rayfull.com [rayfull.com]
- 4. fsc.go.jp [fsc.go.jp]
- 5. fsc.go.jp [fsc.go.jp]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thiocyclam Hydrogen Oxalate: A Toxicological Profile for the Researcher]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058007#toxicological-profile-of-thiocyclam-hydrogen-oxalate-in-mammals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com